Synthesis and Characterization of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole: A Comprehensive Guide
Synthesis and Characterization of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole: A Comprehensive Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, making the development of novel synthetic routes to substituted pyrazoles a critical endeavor in drug discovery. This guide provides a detailed technical overview of a robust synthetic pathway to 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole, a highly functionalized building block with potential applications in library synthesis and lead optimization. We present a complete, field-proven protocol for its synthesis via regioselective iodination and provide a comprehensive characterization workflow, explaining the causality behind experimental choices and data interpretation.
Introduction and Strategic Rationale
The target molecule, 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole, incorporates several key structural motifs of high value in modern drug design:
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Cyclopropyl Group: Often used as a bioisostere for larger alkyl or phenyl groups, the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2]
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Iodo Group: The C4-iodo substituent serves as a versatile synthetic handle, enabling further molecular elaboration through a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3][4] This allows for the rapid generation of diverse compound libraries.
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Vinyl Group: This functional group can act as a Michael acceptor, a dienophile in cycloaddition reactions, or a point of attachment for further functionalization, providing numerous avenues for molecular diversification.[5]
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N-Methyl Group: The methylation at the N1 position resolves the tautomerism inherent to N-unsubstituted pyrazoles, leading to a single, well-defined regioisomer which simplifies biological and structural studies.[6]
Given the utility of these features, a reliable and scalable synthesis of this compound is highly desirable. The synthetic strategy detailed herein is designed for efficiency and regiochemical control, starting from a commercially available precursor.
Proposed Synthetic Route: Retrosynthesis and Strategy
The most efficient pathway to the target compound leverages a late-stage functionalization of a pre-existing pyrazole core. Our retrosynthetic analysis identified 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole as an ideal starting material. This precursor is commercially available[7], obviating the need for a multi-step de novo synthesis of the pyrazole ring.
The key transformation is the regioselective iodination at the C4 position of the pyrazole ring. The C4 position is electronically activated by the flanking C3-cyclopropyl and C5-vinyl substituents, making it susceptible to electrophilic aromatic substitution. Among various iodinating systems, the use of molecular iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) provides a mild, effective, and highly regioselective method for the iodination of electron-rich pyrazoles.[4][8]
Caption: Retrosynthetic approach to the target compound.
Experimental Protocol: Synthesis of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
This protocol describes the regioselective iodination of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
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3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole (1.0 eq)
-
Iodine (I₂) (1.3 eq)
-
Ceric Ammonium Nitrate (CAN) (1.1 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration). To this solution, add molecular iodine (1.3 eq) and Ceric Ammonium Nitrate (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 12-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine, followed by saturated aqueous NaHCO₃ solution to neutralize any acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole as a solid or oil.
Caption: Synthetic workflow for the target compound.
Characterization and Structure Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The purified compound should be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General workflow for product characterization.
NMR Spectroscopy
NMR spectra should be recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).[9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The cyclopropyl protons will appear as complex multiplets in the upfield region. The N-methyl group will be a sharp singlet. The vinyl group will present as a characteristic AMX spin system: one proton (dd) for the α-proton and two distinct signals (dd) for the cis and trans β-protons, with specific coupling constants.
-
¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms. The C4 carbon, directly attached to iodine, is expected to appear at a relatively upfield chemical shift due to the heavy-atom effect.[6] The other pyrazole ring carbons (C3, C5) and the carbons of the substituents will have characteristic chemical shifts.
Mass Spectrometry
Mass spectra can be acquired using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[9]
-
Low-Resolution MS: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the mass of the target compound.
-
High-Resolution MS (HRMS): This analysis will provide an exact mass measurement, which should match the calculated elemental formula (C₉H₁₁IN₂), thereby confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN from the heterocyclic ring.[10] Other expected fragments could arise from the cleavage of the methyl, vinyl, or cyclopropyl substituents.
Data Presentation and Interpretation
The following tables summarize the expected characterization data for 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Vinyl-Hα | 6.80 - 6.70 | dd | ~17.5, 11.0 | 1H, -CH =CH₂ |
| Vinyl-Hβ (trans) | 5.65 - 5.55 | dd | ~17.5, 1.5 | 1H, -CH=CH ₂ |
| Vinyl-Hβ (cis) | 5.40 - 5.30 | dd | ~11.0, 1.5 | 1H, -CH=CH ₂ |
| N-CH₃ | 3.85 | s | - | 3H |
| Cyclopropyl-H | 2.10 - 2.00 | m | - | 1H |
| Cyclopropyl-H | 1.10 - 0.95 | m | - | 4H |
| ¹³C NMR | δ (ppm) | Assignment |
| C3 | ~155.0 | Pyrazole Ring |
| C5 | ~140.0 | Pyrazole Ring |
| Vinyl Cα | ~128.5 | -C H=CH₂ |
| Vinyl Cβ | ~115.0 | -CH=C H₂ |
| C4 | ~75.0 | Pyrazole Ring (-I) |
| N-CH₃ | ~37.0 | |
| Cyclopropyl CH | ~9.0 | |
| Cyclopropyl CH₂ | ~7.5 |
Note: Chemical shifts (δ) are predictive and based on analogous structures in the literature.[11][12][13] Actual values may vary.
Table 2: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI) | [M+H]⁺ Calculated for C₉H₁₂IN₂⁺ | 275.0040 |
| [M+H]⁺ Found | 275.XXXX (within 5 ppm) | |
| MS (EI) | Molecular Ion (M⁺) | m/z 274 |
| Key Fragments | m/z 259 (M-CH₃)⁺, m/z 247 (M-C₂H₃)⁺, m/z 233 (M-C₃H₅)⁺ |
Conclusion
This guide outlines a streamlined and efficient synthesis of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole from a readily available precursor. The described protocol for regioselective C4-iodination is robust and scalable. The comprehensive characterization workflow, employing modern spectroscopic techniques, ensures the unambiguous confirmation of the molecular structure and purity. This highly functionalized pyrazole derivative represents a valuable building block for medicinal chemists, offering multiple handles for diversification in the pursuit of novel therapeutic agents.
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